2-(2-bromophenoxy)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide
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Overview
Description
2-(2-bromophenoxy)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a bromophenoxy group and an ethoxyphenylmethylidene moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide typically involves the reaction of 2-bromophenol with ethyl 2-bromoacetate to form ethyl 2-(2-bromophenoxy)acetate . This intermediate is then reacted with hydrazine hydrate to yield 2-(2-bromophenoxy)acetohydrazide . The final step involves the condensation of 2-(2-bromophenoxy)acetohydrazide with 2-ethoxybenzaldehyde under acidic conditions to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenoxy and ethoxyphenylmethylidene groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide
- 2-(2-bromophenoxy)acetohydrazide
- 4-((E)-{2-[2-(4-bromophenoxy)propanoil]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
2-(2-bromophenoxy)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide is unique due to its specific combination of bromophenoxy and ethoxyphenylmethylidene groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19BrN2O3 |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-N-[(E)-(2-ethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-3-23-16-10-6-4-8-14(16)12-20-21-18(22)13(2)24-17-11-7-5-9-15(17)19/h4-13H,3H2,1-2H3,(H,21,22)/b20-12+ |
InChI Key |
BUTGEHGYEVRJDE-UDWIEESQSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C(C)OC2=CC=CC=C2Br |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C(C)OC2=CC=CC=C2Br |
Origin of Product |
United States |
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